molecular formula C8H16O B3053523 Cyclobutanol, 2,2,4,4-tetramethyl- CAS No. 54267-72-0

Cyclobutanol, 2,2,4,4-tetramethyl-

Cat. No. B3053523
CAS RN: 54267-72-0
M. Wt: 128.21 g/mol
InChI Key: MNQXFRIDDHPSJP-UHFFFAOYSA-N
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Description

“Cyclobutanol, 2,2,4,4-tetramethyl-” is a chemical compound with the molecular formula C8H16O . It is also known as 2,2,4,4-Tetramethylcyclobutanol . This compound is used in various fields of organic chemistry and medicinal chemistry.


Synthesis Analysis

The synthesis of “Cyclobutanol, 2,2,4,4-tetramethyl-” involves pyrolysis of isobutyric anhydride followed by hydrogenation of the resulting 2,2,4,4-tetramethylcyclobutanedione . A ruthenium-on-carbon catalyzed selective synthesis of cis-2,2,4,4-tetramethylcyclobutane-1,3-diol (CBDO) from 2,2,4,4-tetramethylcyclobutanone (CBDK) under solvent-free conditions has been developed .


Molecular Structure Analysis

The molecular structure of “Cyclobutanol, 2,2,4,4-tetramethyl-” is characterized by a cyclobutyl ring, which makes it more rigid than cyclohexanedimethanol (CHDM) and ethylene glycol (EG) . The molecular weight of this compound is 128.212 Da .


Chemical Reactions Analysis

The reaction of 2,2,4,4-tetramethyl-1,3-cyclobutanedione with various nucleophiles has been demonstrated to be dependent on the reaction conditions, steric factors, and the nucleophilicity of the attacking species .


Physical And Chemical Properties Analysis

“Cyclobutanol, 2,2,4,4-tetramethyl-” has a density of 0.9±0.1 g/cm3, a boiling point of 147.6±8.0 °C at 760 mmHg, and a flash point of 52.9±10.9 °C . It has a molar refractivity of 38.7±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 144.8±3.0 cm3 .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “Cyclobutanol, 2,2,4,4-tetramethyl-” is not mentioned in the search results, one of its derivatives, 3-dimethylamino-2,2,4,4-tetramethyl-cyclobutanol, was found to exhibit a lowering activity of the blood pressure of long duration .

Safety and Hazards

The safety data sheet for “Cyclobutanol, 2,2,4,4-tetramethyl-” recommends avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured . The European Food Safety Authority concluded that for single uses, the substance 2,2,4,4-tetramethylcyclobutane-1,3-diol is not of safety concern for the consumer if the substance is used as co-monomer in the production of polyesters at use levels up to 35 mol % of the diol component .

Future Directions

Tetramethylcyclobutanediol (TMCD), a difunctional monomer that can be polymerized with terephthalic acid (TPA) and other diols to yield copolyesters with superior properties to conventional TPA polyesters, is becoming popular . It has a cyclobutyl ring that makes it more rigid than cyclohexanedimethanol (CHDM) and EG, thus TMCD containing TPA copolyesters can have high heat resistance and impact strength . This suggests that “Cyclobutanol, 2,2,4,4-tetramethyl-” and its derivatives have potential for future applications in the production of high-performance plastics .

properties

IUPAC Name

2,2,4,4-tetramethylcyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7(2)5-8(3,4)6(7)9/h6,9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQXFRIDDHPSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481239
Record name Cyclobutanol, 2,2,4,4-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54267-72-0
Record name Cyclobutanol, 2,2,4,4-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclobutanol, 2,2,4,4-tetramethyl-
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Reactant of Route 6
Cyclobutanol, 2,2,4,4-tetramethyl-

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